17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one

Progesterone receptor binding Receptor affinity Pharmacology

As the free 17α-hydroxy parent alcohol of nomegestrol acetate, this 19-norprogestin (CAS 58691-88-6) is irreplaceable for impurity profiling and quantification in pharmaceutical QC. With a Kd of 5.44 nM and ~1.6% relative PR affinity versus the acetate ester, it serves as the authentic marker for HPLC-UV/LC-MS/MS method validation and receptor binding assay calibration. Distinct from 19-methylated analogs (megestrol, melengestrol), it enables definitive SAR studies at the 17α-position. Procure for ANDA analytical development, metabolite identification, and rational progestin drug design.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
Cat. No. B13397955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4
InChIInChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3
InChIKeyKZUIYQJTUIACIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one: Steroidal Progestin Core for 19-Norprogestin Reference Standards and Synthetic Intermediates


17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one (CAS 58691-88-6), also known as nomegestrol or 19-normegestrol, is a steroidal progestin belonging to the 19-norprogesterone class. It is characterized by a 19-nor steroid nucleus with a 6-methyl substituent and a 4,6-diene system, with a molecular formula of C21H28O3 and a molecular weight of 328.45 g/mol . This compound was patented in 1975 as a progestin but was never marketed as a therapeutic agent in its unmodified form; rather, it serves as the immediate parent compound and key reference standard for its acetate ester derivative, nomegestrol acetate, a widely used progestogen in hormonal contraceptives [1].

Why Generic Substitution Fails for 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one


The 17-acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one core cannot be interchanged with other 6-methyl-4,6-dien-3-one progestins due to critical structural and pharmacological distinctions that dictate divergent research applications and procurement requirements. Most notably, the absence of the 19-methyl group (19-nor structure) in this compound fundamentally differentiates it from 19-methylated analogs such as megestrol and melengestrol, resulting in substantially different progesterone receptor (PR) binding kinetics and transcriptional activity [1]. Furthermore, as the free 17α-hydroxy parent alcohol, this compound exhibits markedly different physicochemical properties, including solubility and metabolic stability, compared to its 17α-acetate ester derivative, nomegestrol acetate, which is the actual marketed drug substance [2]. Procurement of this specific compound is essential for analytical method validation, metabolite identification studies, and as a defined synthetic intermediate where the 17-acetate form would be an inappropriate substitute .

Quantitative Evidence Guide: Comparative Affinity, Selectivity, and Physicochemical Properties of 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one


Progesterone Receptor Binding Affinity Relative to Endogenous Ligand and Marketed Acetate Analog

Nomegestrol demonstrates markedly lower binding affinity for the progesterone receptor compared to both the endogenous ligand progesterone and its own 17-acetate ester, nomegestrol acetate. In a direct comparative assay, nomegestrol exhibited only approximately 4% of the affinity of progesterone and about 1.6% of the affinity of nomegestrol acetate for the progesterone receptor [1]. This quantitative disparity underscores that the unmodified 17α-hydroxy compound is not a suitable substitute for its acetate derivative in assays requiring high-affinity PR engagement.

Progesterone receptor binding Receptor affinity Pharmacology

Absolute Progesterone Receptor Binding Affinity (Kd) in Rat Uterine Tissue

Nomegestrol exhibits potent and selective binding to the progesterone receptor, with a measured dissociation constant (Kd) of 5.44 nM in rat uterine tissue . This absolute quantitative value provides a benchmark for assessing receptor engagement independent of comparator normalization. While direct Kd values for structurally related 19-norprogestins (e.g., trimegestone, promegestone) in identical assay conditions are not uniformly available for cross-study comparison, the 5.44 nM Kd establishes nomegestrol's intrinsic binding capability and informs its utility in dose-response experiments where absolute receptor occupancy must be calculated.

Receptor binding Progestin pharmacology In vitro assay

Functional Selectivity Profile: Androgen and Estrogen Receptor Activity

Nomegestrol is characterized not only by its progesterone receptor agonism but also by a defined secondary pharmacology profile that includes moderate antiandrogenic activity and strong antiestrogenic activity . This functional selectivity profile distinguishes nomegestrol from other 19-norprogestins that may retain residual androgenic activity (such as levonorgestrel or norethisterone derivatives) and from 19-methylated progestins (such as megestrol acetate or medroxyprogesterone acetate) which exhibit different glucocorticoid or androgenic off-target binding patterns.

Selectivity Antiandrogenic activity Antiestrogenic activity Receptor profiling

Structural Differentiation: 19-Nor Core Versus 19-Methyl Progestin Analogs

The defining structural feature of 17-acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one is the absence of the C19 methyl group, classifying it as a 19-norprogestin. This structural feature distinguishes it fundamentally from 19-methylated analogs such as megestrol acetate (17α-hydroxy-6-methylpregna-4,6-diene-3,20-dione acetate, containing the C19 methyl group) and melengestrol acetate (17α-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione acetate) [1]. The 19-nor structure is associated with altered A-ring conformation and receptor binding pocket interactions compared to 19-methyl steroids, which has been demonstrated across the steroid hormone receptor superfamily to confer distinct pharmacological properties including reduced androgenic activity and altered metabolic stability .

Structural biology SAR 19-norprogestins Chemical synthesis

Physicochemical Differentiation: Calculated Partition Coefficient (LogP) and Water Solubility

17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one exhibits physicochemical properties that differ substantially from its 17-acetate ester derivative, impacting experimental handling and analytical method development. The compound has a calculated LogP (partition coefficient) of 2.58 and a water solubility of 79.96 mg/L at 25°C [1]. In contrast, nomegestrol acetate, with its esterified 17α-hydroxy group, possesses increased lipophilicity, which is reflected in its higher LogP and reduced aqueous solubility. These quantitative differences have direct implications for chromatographic retention times, sample preparation protocols, and in vitro assay compatibility.

Physicochemical properties LogP Solubility Formulation science

Optimal Research and Industrial Applications for 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one


Reference Standard for Nomegestrol Acetate Impurity Profiling and Metabolite Identification

The compound serves as the essential authentic reference standard for the identification and quantification of the free 17α-hydroxy parent compound (nomegestrol) as a potential impurity in nomegestrol acetate drug substance and drug product. Given that nomegestrol exhibits only ~1.6% of the progesterone receptor affinity of nomegestrol acetate, its presence as an impurity or degradation product must be accurately monitored in pharmaceutical quality control . Procurement of this compound enables development and validation of HPLC-UV or LC-MS/MS methods capable of resolving nomegestrol from nomegestrol acetate based on their distinct physicochemical properties, including LogP (2.58) and water solubility (79.96 mg/L) [1][2].

Synthetic Intermediate for 19-Norprogestin Derivatives and Progesterone Receptor Modulators

17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one represents the core 19-norprogestin scaffold from which nomegestrol acetate is synthesized via acetylation of the 17α-hydroxy group. As a defined synthetic intermediate, it provides a critical building block for medicinal chemistry programs exploring structure-activity relationships around the 17α-position of 19-nor-6-methyl-4,6-dien-3-one steroids. The compound's moderate antiandrogenic and strong antiestrogenic activity profile, combined with its 5.44 nM Kd for the progesterone receptor, establishes a baseline pharmacological fingerprint against which novel 17α-modified derivatives can be compared .

Calibration Standard for In Vitro Progesterone Receptor Binding and Functional Assays

The compound's well-characterized absolute binding affinity for the progesterone receptor (Kd = 5.44 nM in rat uterine tissue) makes it suitable as a calibration standard and positive control in radioligand binding assays and cell-based reporter gene assays for progestin activity . Unlike progesterone, which is subject to rapid metabolic degradation in many in vitro systems, nomegestrol provides a stable synthetic progestin reference with a defined selectivity profile (full PR agonism, moderate antiandrogenic activity, strong antiestrogenic activity) . This enables consistent assay performance across experiments and facilitates cross-laboratory data comparison.

Comparative Pharmacology Studies of 19-Nor Versus 19-Methyl Progestins

The 19-nor structure of this compound distinguishes it from 19-methylated analogs such as megestrol acetate and melengestrol acetate [1]. Procurement of this compound enables direct head-to-head comparative studies designed to elucidate the pharmacological consequences of 19-nor steroid A-ring conformation on receptor binding pocket interactions, transcriptional co-regulator recruitment, and metabolic stability. Such studies are foundational for rational progestin drug design and for understanding the mechanistic basis of differential clinical profiles observed among marketed progestogens.

Quote Request

Request a Quote for 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.